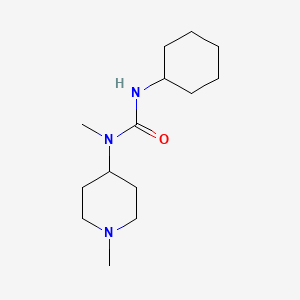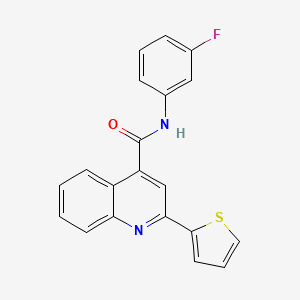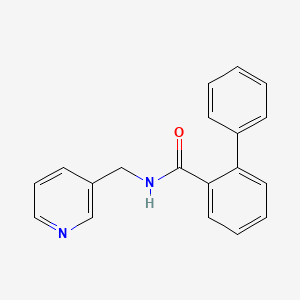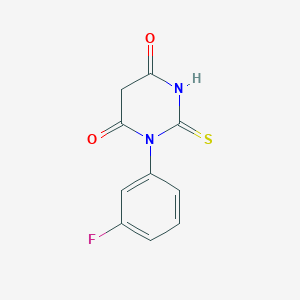
N'-cyclohexyl-N-methyl-N-(1-methyl-4-piperidinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-N-methyl-N-(1-methyl-4-piperidinyl)urea, commonly known as CMMPU, is a chemical compound that belongs to the class of NMDA receptor antagonists. It was first synthesized in the late 1980s and has since been extensively studied for its potential use in various scientific research applications.
作用機序
The mechanism of action of CMMPU involves the inhibition of the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that is activated by the binding of glutamate and glycine. When the receptor is activated, it allows the influx of calcium ions, which triggers a series of downstream signaling events. By blocking the NMDA receptor, CMMPU can reduce the activity of glutamate and other neurotransmitters, leading to changes in neuronal function and behavior.
Biochemical and Physiological Effects:
CMMPU has been shown to have a variety of biochemical and physiological effects. In animal studies, CMMPU has been found to reduce anxiety-like behavior, improve memory retention, and modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis. CMMPU has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury.
実験室実験の利点と制限
One of the advantages of using CMMPU in lab experiments is its specificity for the NMDA receptor. CMMPU has a high affinity for the NMDA receptor and does not interact with other glutamate receptors, making it a useful tool for studying the role of the NMDA receptor in various physiological processes. However, one limitation of using CMMPU is its potential toxicity. CMMPU has been shown to have dose-dependent toxic effects in animal studies, and caution should be taken when using it in lab experiments.
将来の方向性
There are several future directions for research on CMMPU. One area of interest is the development of more selective NMDA receptor antagonists that can target specific subtypes of the receptor. Another area of interest is the use of CMMPU in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Finally, the potential use of CMMPU as a neuroprotective agent in models of neurodegeneration and traumatic brain injury warrants further investigation.
Conclusion:
In conclusion, CMMPU is a chemical compound that has been extensively studied for its potential use in various scientific research applications. Its specificity for the NMDA receptor makes it a useful tool for studying the role of the receptor in various physiological processes. However, caution should be taken when using it in lab experiments due to its potential toxicity. Future research on CMMPU should focus on developing more selective NMDA receptor antagonists and investigating its potential use in the treatment of neurological disorders and as a neuroprotective agent.
合成法
The synthesis of CMMPU involves several steps, starting with the reaction of cyclohexylamine with methyl isocyanate to form N-cyclohexyl-N-methylcarbamoyl chloride. This intermediate is then reacted with 1-methyl-4-piperidone to produce CMMPU. The purity of the compound can be improved by recrystallization or chromatography.
科学的研究の応用
CMMPU has been widely used in scientific research as an NMDA receptor antagonist. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, CMMPU can modulate the activity of glutamate and other neurotransmitters, leading to changes in neuronal function and behavior.
特性
IUPAC Name |
3-cyclohexyl-1-methyl-1-(1-methylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O/c1-16-10-8-13(9-11-16)17(2)14(18)15-12-6-4-3-5-7-12/h12-13H,3-11H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCPZGSZKWYTKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792773 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-cyclohexyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5791384.png)
![3-(2-furyl)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5791406.png)
![ethyl 4-amino-2-{[2-(cyclohexylamino)-2-oxoethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5791410.png)
![5-phenyl-2,3-furandione 3-[(2,4-dimethylphenyl)hydrazone]](/img/structure/B5791417.png)

![N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5791427.png)
![2-bromo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5791435.png)
![3-amino-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5791448.png)


![N-(3-chloro-4-methoxyphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5791465.png)